1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one
Overview
Description
1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one is a synthetic organic compound with a complex structure. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a suitable indazole precursor with butanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Butanoyl-3-ethyl-5,7-dihydroindazol-4-one: Lacks the 6,6-dimethyl substitution, which may affect its biological activity and chemical reactivity.
1-Butanoyl-3-ethyl-6-methyl-5,7-dihydroindazol-4-one: Has only one methyl group at the 6-position, potentially altering its properties.
1-Butanoyl-3-ethyl-6,6-dimethylindazole: Does not have the 5,7-dihydro structure, which may influence its stability and reactivity.
Uniqueness
1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one is unique due to its specific substitution pattern and structural features, which contribute to its distinct chemical and biological properties. The presence of the butanoyl group and the 6,6-dimethyl substitution may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
1-butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-7-13(19)17-11-8-15(3,4)9-12(18)14(11)10(6-2)16-17/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWJPNCYQOOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=C(C(=O)CC(C2)(C)C)C(=N1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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